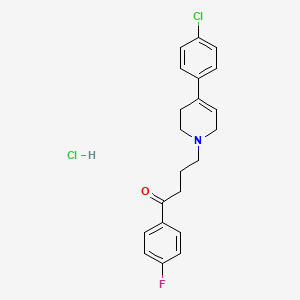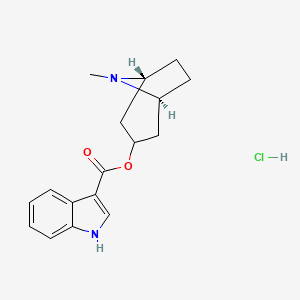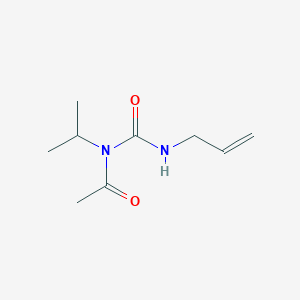
Allyl-isopropyl-acetylharnstoff
Overview
Description
Allyl-isopropyl-acetylharnstoff is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allyl-isopropyl-acetylharnstoff suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl-isopropyl-acetylharnstoff including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Carbonyl Allylation
Allyl acetate is used in enantioselective carbonyl allylation, a process where allyl acetate, in the presence of an iridium catalyst, reacts with benzylic alcohols or aryl aldehydes to produce C-allylated products with exceptional enantioselectivity. This method allows carbonyl allylation from the alcohol or aldehyde oxidation level without preformed allylmetal reagents (Kim, Ngai, & Krische, 2008).
Regulation of Heme Biosynthesis
2-Allyl-2-isopropylacetamide, a related compound, induces δ-aminolevulinic acid synthetase in cultured avian hepatocytes, impacting the regulation of heme biosynthesis. This induction is related to experimental porphyria and is affected by inhibitors of protein synthesis (Strand, Manning, & Marver, 1972).
Asymmetric Allylic Alkylation
Molybdenum-catalyzed asymmetric allylic alkylation using allyl acetate allows for extraordinary levels of selectivity in producing unusual quaternary amino acids. These are crucial for biological applications and offer a complementary approach to traditional palladium-catalyzed reactions (Trost & Dogra, 2002).
Transfer Hydrogenation of Carbonyl Compounds
Zr-based MOF-808, used with allyl acetate as the hydride donor, catalyzes the Meerwein–Ponndorf–Verley reduction, efficiently converting carbonyl compounds to their corresponding allylic alcohols (Plessers, Fu, Tan, Vos, & Roeffaers, 2016).
Radical Allylation
Allyl isopropyl sulfones are used in radical allylation processes. This method allows for the rapid assembly of highly functionalized structures under mild conditions, using readily available substrates and reagents (Charrier & Zard, 2008).
Homogeneous Acetylation of Cellulose
1-Allyl-3-methylimidazolium chloride, an ionic liquid, enables acetylation of cellulose in the absence of catalysts. This method produces cellulose acetates with varying degrees of substitution under homogeneous conditions (Wu, Zhang, Zhang, He, Ren, & Guo, 2004).
properties
IUPAC Name |
N-propan-2-yl-N-(prop-2-enylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5-6-10-9(13)11(7(2)3)8(4)12/h5,7H,1,6H2,2-4H3,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZOGNFCXFRFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(=O)C)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl-isopropyl-acetylharnstoff | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Aza-bicyclo[3.2.0]heptan-7-ol](/img/structure/B8063349.png)

![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-3-oxo-1-[4-(trifluoromethyl)phenyl]but-1-enyl]amino]propyl]propanamide](/img/structure/B8063381.png)

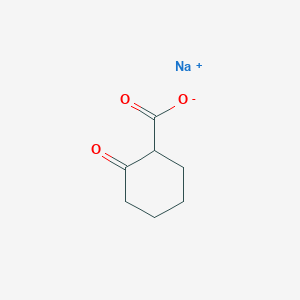
![1,3-Pyrrolidinedicarboxylicacid,4-[[(phenylmethoxy)carbonyl]amino]-,1-(1,1-dimethylethyl)3-methylester](/img/structure/B8063406.png)
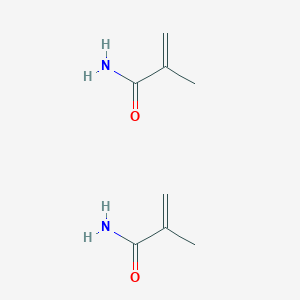

![(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B8063421.png)
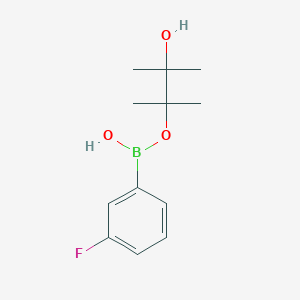
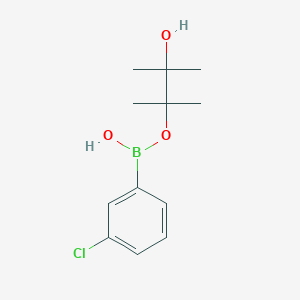
![5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-oxido-1H-benzimidazol-1-ium](/img/structure/B8063434.png)
